19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Description
Properties
Molecular Formula |
C21H19FN6O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25) |
InChI Key |
IIXWYSCJSQVBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile involves multiple steps, including the formation of the macrocyclic ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functionalization reactions. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxo group or other functional groups.
Reduction: Reduction reactions can target the carbonitrile group or other reducible functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile involves its binding to specific molecular targets, such as ALK and ROS1 kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that promote cancer cell growth and survival. This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinases, preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen-oxygen heterocycles with fused aromatic systems. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Group Comparisons
Key Findings :
The carbonitrile group enhances electrophilicity compared to carboxy or ester groups in resorcin derivatives, possibly enabling covalent binding to biological targets .
Ring System Complexity :
- The tetracyclic scaffold provides greater rigidity than bicyclic systems (e.g., indole or benzofuran), which may improve target selectivity but reduce solubility.
Pharmacological Potential: Unlike simpler aromatic compounds (e.g., benzene derivatives), the integration of multiple heteroatoms and functional groups in the target compound suggests multitarget activity, though toxicity risks (e.g., CYP inhibition) require further study .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Quinoline Derivative | Resorcin Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | ~160 | ~650 |
| LogP (Predicted) | 2.5 | 2.1 | 4.8 |
| Hydrogen Bond Donors | 1 (NH₂) | 0-1 | 0 |
| Aromatic Rings | 4 | 2 | 2 |
Biological Activity
19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile, commonly known as Lorlatinib , is a small molecule inhibitor primarily developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This compound exhibits significant biological activity through its mechanism of inhibiting anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) kinases.
Lorlatinib is characterized by its complex molecular structure and specific functional groups that contribute to its biological activity. The chemical formula is C21H19FN6O2 with a molecular weight of approximately 392.41 g/mol. The compound features a unique arrangement of multiple rings and functional groups that enhance its binding affinity to target kinases.
Lorlatinib functions as a potent inhibitor of ALK and ROS1 kinases. By binding to the ATP-binding site of these kinases, Lorlatinib prevents phosphorylation and subsequent activation of downstream signaling pathways involved in tumor proliferation and survival. This mechanism is critical in treating cancers that harbor mutations or rearrangements in the ALK gene.
In Vitro Studies
In vitro studies have demonstrated Lorlatinib's efficacy against various cancer cell lines harboring ALK rearrangements. The following table summarizes key findings from these studies:
| Cell Line | IC50 (nM) | Effect on Cell Proliferation | Reference |
|---|---|---|---|
| H3122 (ALK+ NSCLC) | 0.5 | Significant inhibition | |
| H2228 (ALK+ NSCLC) | 2 | Moderate inhibition | |
| Karpas 299 (ALK+ Lymphoma) | 0.3 | Strong inhibition |
In Vivo Studies
Lorlatinib has also been evaluated in vivo in murine models bearing ALK-positive tumors. Results indicated substantial tumor regression and prolonged survival rates in treated animals compared to controls.
Clinical Trials
Clinical trials have established the efficacy and safety profile of Lorlatinib in patients with advanced ALK-positive NSCLC. A pivotal study reported:
- Overall Response Rate (ORR) : 48% in previously treated patients.
- Median Progression-Free Survival (PFS) : 12 months.
- Common Adverse Events : Include hyperlipidemia, fatigue, and central nervous system effects.
Case Studies
Several case studies have highlighted the clinical impact of Lorlatinib on individual patients with resistant ALK-positive tumors:
- Case Study A : A 55-year-old female with progressive NSCLC after crizotinib treatment showed a complete response after 6 months on Lorlatinib.
- Case Study B : A male patient with brain metastases experienced significant reduction in tumor size following Lorlatinib therapy.
Q & A
Q. Can machine learning models predict novel derivatives with enhanced pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
